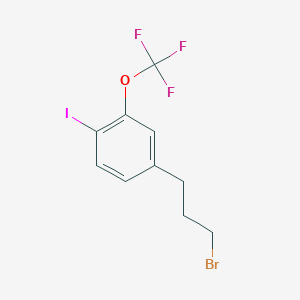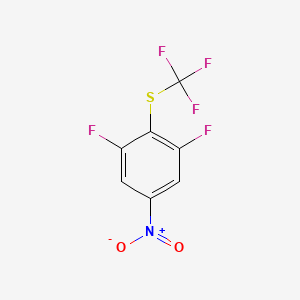
(R)-N-(((R)-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine is a complex organic compound known for its unique structural properties. It is a derivative of quinuclidine and tetrahydronaphthalene, which are both significant in medicinal chemistry. This compound is often used in the synthesis of various pharmaceuticals and has shown potential in several scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine typically involves multiple steps. One common method includes the reaction of quinuclidine with tetrahydronaphthalene derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium on carbon and reagents like borohydride for reduction processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of ®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Aminoquinuclidine: Shares a similar quinuclidine structure but lacks the tetrahydronaphthalene moiety.
®-Quinuclidin-3-amine: Another quinuclidine derivative with different substituents.
Uniqueness
®-N-((®-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine is unique due to its combined structure of quinuclidine and tetrahydronaphthalene, which imparts distinct chemical and biological properties. This combination enhances its potential in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C18H26N2 |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
(3R)-N-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m0/s1 |
InChI-Schlüssel |
BCXAOEQLKWKVHU-WMZOPIPTSA-N |
Isomerische SMILES |
C1C[C@H](C2=CC=CC=C2C1)CN[C@H]3CN4CCC3CC4 |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


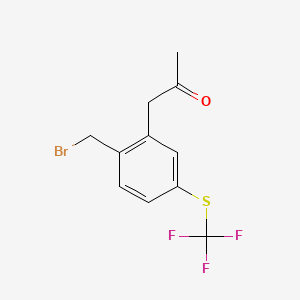
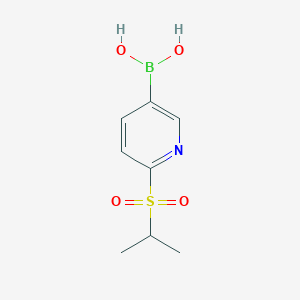
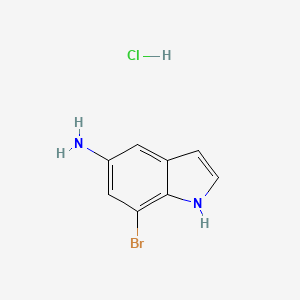
![4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)
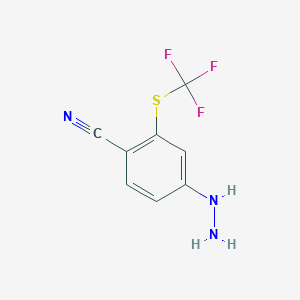


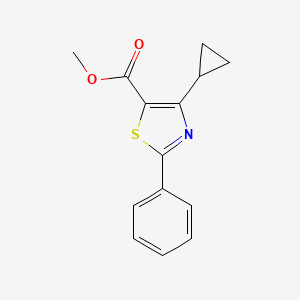

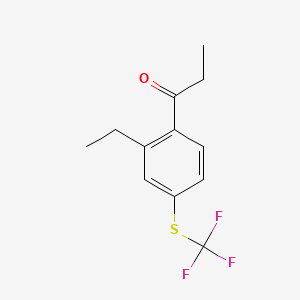
![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)
